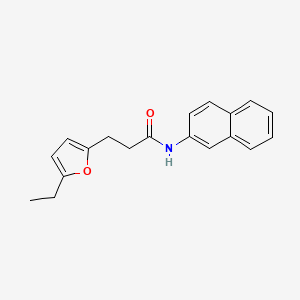

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

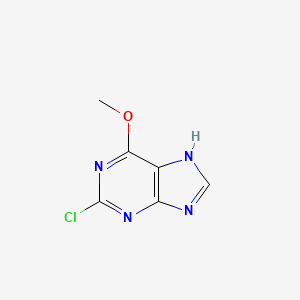

Übersicht

Beschreibung

The description of a compound typically includes its systematic name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its potential reactivity.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis of the synthesis would include the starting materials, the reagents used, the conditions of the reaction (such as temperature and pressure), and the yield of the product.Molecular Structure Analysis

This involves the study of the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to determine the molecular structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide information about the reactivity of the compound.Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity with other substances.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as naphthalimide derivatives, are significant in the realm of medicinal chemistry due to their nitrogen-containing aromatic heterocycles. These compounds have shown a wide array of biological activities, interacting with various biological molecules through noncovalent bonds. Notably, naphthalimide derivatives have been extensively explored for their potential as anticancer agents, some of which have progressed to clinical trials. Beyond anticancer applications, these compounds are investigated for antibacterial, antifungal, antiviral, and anti-inflammatory properties. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatile applications in understanding biological processes and pharmacokinetics (Gong et al., 2016).

Quinoxaline Derivatives and Biomedical Applications

Quinoxaline derivatives, featuring nitrogen atoms replacing carbon in the naphthalene ring, are prominent in the development of new medicinal compounds. These derivatives are synthesized to yield a variety of structures with significant biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. The structural modification of quinoxaline compounds allows for the exploration of new therapeutic agents, showcasing the importance of heterocyclic compounds in drug discovery and development (Pereira et al., 2015).

Conversion of Plant Biomass to Furan Derivatives

The conversion of plant biomass into furan derivatives represents a sustainable approach to producing valuable chemicals and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are derived from hexose carbohydrates and lignocellulose, presenting an alternative feedstock for the chemical industry. These compounds have potential applications in the synthesis of polymers, functional materials, engine fuels, and various chemicals, highlighting the role of furan derivatives in the transition towards renewable resources (Chernyshev et al., 2017).

Anticorrosion Applications of Naphthalocyanine Derivatives

Phthalocyanine and naphthalocyanine derivatives are explored for their anticorrosion properties, owing to their ability to form strong chelating complexes with metallic atoms. These compounds act as excellent anticorrosive materials in various conditions, providing protection for metal/electrolyte systems. The review of their use as corrosion inhibitors demonstrates the potential of heterocyclic compounds in industrial applications, beyond their medicinal significance (Verma et al., 2021).

Biodegradation of Polyaromatic Hydrocarbons

Microbial degradation is a key mechanism for the recovery of polyaromatic hydrocarbon (PAH)-contaminated sites. Research on microbial PAH catabolism has advanced our understanding of the genetic regulation of these pathways, offering insights into the bioremediation of contaminated environments. The degradation of high-molecular-weight PAHs by bacteria and fungi plays a crucial role in mitigating the environmental impact of these pollutants (Peng et al., 2008).

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound.

Zukünftige Richtungen

This could involve potential applications of the compound, further studies that could be done to understand its properties better, or new methods of synthesis.

Eigenschaften

IUPAC Name |

3-(5-ethylfuran-2-yl)-N-naphthalen-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-2-17-9-10-18(22-17)11-12-19(21)20-16-8-7-14-5-3-4-6-15(14)13-16/h3-10,13H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEWIQDFSGOFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)

![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)